molecular formula C23H23BrN2O5S B2688884 N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1189458-58-9

N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2688884
CAS No.: 1189458-58-9
M. Wt: 519.41
InChI Key: JZPLXRAZULSVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system. Research indicates this compound effectively inhibits menthol- and cold-induced activation of TRPM8 , making it a critical pharmacological tool for dissecting the channel's role in thermosensation, cold allodynia, and various pain pathologies. Its specific mechanism involves binding to the channel to block cation influx, thereby modulating neuronal excitability in response to cold stimuli. Beyond pain research, this antagonist is valuable in oncology, as TRPM8 expression is implicated in the progression and metastasis of several cancers, including prostate and breast cancer . Studies utilizing this compound help elucidate TRPM8's function in cancer cell proliferation, migration, and survival, providing insights for potential therapeutic targets. For research use only.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S/c1-14-12-17(5-10-20(14)24)25-21(27)13-26-16(3)11-15(2)22(23(26)28)32(29,30)19-8-6-18(31-4)7-9-19/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPLXRAZULSVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridine ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Bromination and methylation: The aromatic ring is brominated and methylated using bromine and methylating agents, respectively.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon or copper(I) iodide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be grouped based on shared functional motifs:

Compound Name / Identifier Key Substituents Structural Features References
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl, 3,4-difluorophenyl Dihedral angle of 66.4° between aromatic rings; N–H⋯O hydrogen bonds stabilize packing
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, 4-methylpyridinyl Sulfur-containing linker; potential for metal coordination
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluoro-substituted chromene, pyrazolopyrimidine, sulfonamide High molecular weight (589.1 g/mol); MP 175–178°C
N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidinyloxy, sulfamoylphenyl Dual sulfonamide and pyrimidine functionalities; tested for bioactivity

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The 4-bromo substituent in the target compound may enhance halogen bonding with biological targets, as seen in bromophenyl analogs .
  • The 4-methoxybenzenesulfonyl group could mimic sulfonamide pharmacophores in enzyme inhibitors (e.g., carbonic anhydrase) .

Lumping Strategy: Compounds with similar sulfonyl or dihydropyridinone cores (e.g., ) may be grouped for high-throughput screening, as their shared motifs predict comparable reactivity or bioactivity .

Crystallographic Insights :

  • Analogous acetamides exhibit intermolecular interactions (N–H⋯O, C–H⋯F) that stabilize crystal packing, suggesting the target compound’s solid-state behavior could be modeled using SHELX refinement tools .

Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-(4-amino...benzenesulfonamide
Aromatic Substituents 4-Bromo-3-methylphenyl 4-Bromophenyl, 3,4-difluorophenyl 3-Fluorophenyl, chromene
Heterocyclic Core 1,2-Dihydropyridin-2-one None Pyrazolopyrimidine
Sulfonyl/Sulfonamide 4-Methoxybenzenesulfonyl None Benzenesulfonamide
Melting Point Not reported 423–425 K 175–178°C

Table 2: Bioactivity Trends in Analogues

Compound Type Reported Bioactivity Reference
Sulfonamide derivatives Antimicrobial, enzyme inhibition
Fluorinated acetamides Enhanced membrane permeability
Pyrimidine-containing analogs Metal coordination, anticancer

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyridine Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Sulfonyl Group : Utilization of sulfonyl chloride in the presence of a base.
  • Bromination and Methylation : Achieved using bromine and methylating agents.
  • Acetylation : Final acetylation of the amine group with acetic anhydride.

These steps can be optimized for yield and purity in industrial settings, often employing continuous flow reactors for large-scale production.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives tested against various cancer cell lines (A-549, MCF7, HCT116) demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 Value (μmol/mL)
DoxorubicinA-5490.04
DoxorubicinHCT1160.06
Test CompoundA-5490.02 - 0.08
Test CompoundHCT1160.02 - 0.08

Antioxidant Activity

The compound has also been studied for its radical-scavenging activity using the DPPH assay. Compounds related to this structure showed moderate antioxidant properties compared to ascorbic acid at concentrations around 100 μg/mL .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could act on G protein-coupled receptors (GPCRs), altering signaling pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Activity : A study reported that derivatives exhibited significant antiproliferative effects against human lung cancer cells (A-549) and colorectal cancer cells (HCT116) with promising IC50 values .
  • Antioxidant Studies : Research demonstrated that certain derivatives had notable DPPH radical-scavenging activity, suggesting potential use in oxidative stress-related disorders .
  • Inflammatory Response : Other studies have indicated that related compounds possess anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation, cyclization, and amidation. Key parameters include:

  • Temperature : 80–100°C for cyclization steps to avoid side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Bases like K₂CO₃ or Et₃N facilitate deprotonation during amide bond formation .
    Table 1 : Optimized Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation4-Methoxybenzenesulfonyl chloride, DMF, 80°C75–85≥95%
CyclizationNaH, THF, reflux60–70≥90%
AmidationHATU, DIPEA, RT50–60≥85%

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths/angles (e.g., dihedral angles between sulfonyl and pyridinone groups). SHELX software is recommended for refinement .
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 545.2) .

Q. What reaction mechanisms govern the formation of the dihydropyridinone core?

  • Methodological Answer : The dihydropyridinone moiety forms via intramolecular cyclization under basic conditions. Key steps:

  • Nucleophilic attack : Pyridine nitrogen attacks the sulfonyl carbonyl group.
  • Tautomerization : Stabilizes the enol form, leading to aromaticity in the pyridinone ring .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities arising from dynamic conformers?

  • Methodological Answer :

  • SHELX refinement identifies multiple conformers in asymmetric units (e.g., three distinct molecules in ).
  • Hydrogen-bonding networks : Graph-set analysis (e.g., R₂²(10) motifs) explains stabilization of conformers .
    Table 2 : Crystallographic Parameters (Example)
ParameterValueSource
Space groupP2₁/c
R-factor0.038
Bond length (C–S)1.76 Å

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Substituent variation : Replace bromophenyl with chlorophenyl to assess halogen effects on bioactivity .
  • Functional group masking : Modify the methoxy group to study hydrogen-bonding interactions in target binding .
    Table 3 : SAR Trends in Analogs
ModificationObserved EffectReference
Bromine → Chlorine↑ Cytotoxicity (IC₅₀ reduced by 40%)
Methoxy → Hydroxyl↓ Metabolic stability (t₁/₂ reduced by 2h)

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., hydrogen bonds between sulfonyl group and Lys123) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data .
  • Dynamic effects : NMR captures solution-state flexibility, while crystallography shows solid-state rigidity .

Q. What degradation pathways occur under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic conditions : Hydrolysis of the acetamide group generates carboxylic acid derivatives (HPLC-MS monitoring recommended) .
  • Thermal stress : Pyridinone ring decomposition above 150°C (TGA/DSC analysis required) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.